molecular formula C16H13ClFNO B5911505 1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-buten-1-one

1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-buten-1-one

Cat. No. B5911505
M. Wt: 289.73 g/mol
InChI Key: BSXNVAAVZAPXTF-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-buten-1-one is a chemical compound that belongs to the class of chalcones. It has been widely used in scientific research due to its potential pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-buten-1-one is not fully understood. However, it has been suggested that the compound exerts its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells and inhibiting the proliferation of cancer cells. Additionally, it has been found to inhibit the activity of certain enzymes that play a role in the development of cancer.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-buten-1-one has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, reduce oxidative stress, and modulate the activity of certain enzymes. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-buten-1-one in lab experiments is its potential pharmacological properties. It has been shown to have significant anti-inflammatory, antioxidant, and anticancer effects, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-buten-1-one. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory diseases. Another direction is to explore its mechanism of action in more detail, as well as its potential interactions with other drugs. Additionally, further studies could focus on improving the solubility of the compound to enhance its bioavailability and efficacy.
Conclusion:
In conclusion, 1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-buten-1-one is a promising compound with potential pharmacological properties. It has been shown to have significant anti-inflammatory, antioxidant, and anticancer effects, making it a potential candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-buten-1-one can be achieved through the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and 3-fluoroacetophenone in the presence of a base such as potassium hydroxide. The reaction yields the desired product as a yellow solid with a melting point of 118-120°C.

Scientific Research Applications

1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-buten-1-one has been studied for its potential pharmacological properties such as anti-inflammatory, antioxidant, and anticancer activities. It has been shown to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and prostate cancer. Additionally, it has been found to have significant anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(3-fluoroanilino)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO/c1-11(19-15-4-2-3-14(18)10-15)9-16(20)12-5-7-13(17)8-6-12/h2-10,19H,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXNVAAVZAPXTF-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-chlorophenyl)-3-(3-fluoroanilino)but-2-en-1-one

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